![molecular formula C30H21N3O3S2 B283054 7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283054.png)
7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one, also known as BTNT, is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been found to have potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells. In materials science, 7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been used as a building block for the synthesis of new materials with potential applications in electronics and photonics. In catalysis, 7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been used as a ligand in the synthesis of new catalysts for various reactions.
Mechanism of Action
The mechanism of action of 7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is not fully understood. However, studies have shown that it may act by inhibiting the activity of enzymes involved in cancer cell growth. Additionally, 7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to interact with DNA, which may also contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, 7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits. However, further research is needed to fully understand the biochemical and physiological effects of 7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one.
Advantages and Limitations for Lab Experiments
One advantage of using 7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one in lab experiments is its potential anti-cancer properties, which make it a promising compound for drug development. Additionally, 7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is relatively easy to synthesize, which makes it a convenient compound for use in various applications. However, one limitation of using 7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one. One area of research is the development of new 7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one-based materials with potential applications in electronics and photonics. Another area of research is the development of new 7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one-based catalysts for various reactions. Additionally, further research is needed to fully understand the mechanism of action of 7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one and its potential therapeutic benefits.
Synthesis Methods
7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one can be synthesized through a multistep process that involves the reaction of 2,5-dimethoxytetrahydrofuran with an aldehyde, followed by a series of reactions that lead to the formation of the spirocyclic core. The final step involves the addition of a thiourea derivative to the spirocyclic core to produce 7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one.
properties
Molecular Formula |
C30H21N3O3S2 |
|---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
(7E)-7-(1,3-benzodioxol-5-ylmethylidene)-2,4,9-triphenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one |
InChI |
InChI=1S/C30H21N3O3S2/c34-29-27(19-21-16-17-25-26(18-21)36-20-35-25)37-30(32(29)23-12-6-2-7-13-23)33(24-14-8-3-9-15-24)31-28(38-30)22-10-4-1-5-11-22/h1-19H,20H2/b27-19+ |
InChI Key |
DMDWVTPKYVMRCJ-ZXVVBBHZSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N(C4(S3)N(N=C(S4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C4(S3)N(N=C(S4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C4(S3)N(N=C(S4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



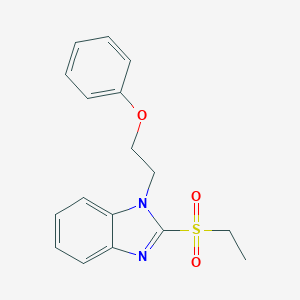
![(6Z)-6-[(isoquinolin-1-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282974.png)

![(2Z)-2-[(3-methoxyphenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282977.png)
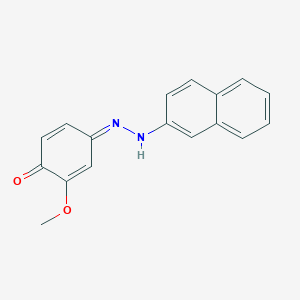
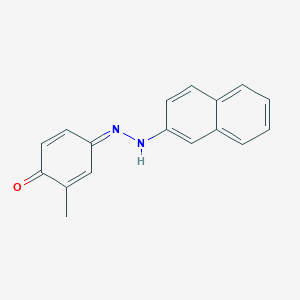
![4-[(2,6-dimethylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B282981.png)
![(2Z)-2-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282984.png)
![3,5-dimethyl-4-[(2-methylnaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282986.png)
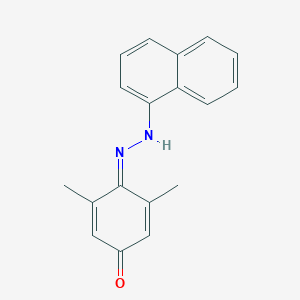
![4-[(4-nitronaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282988.png)
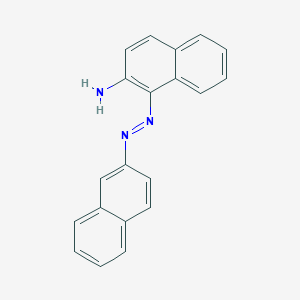
![4-[(1-Bromo-2-naphthyl)diazenyl]phenyl methyl ether](/img/structure/B282992.png)
